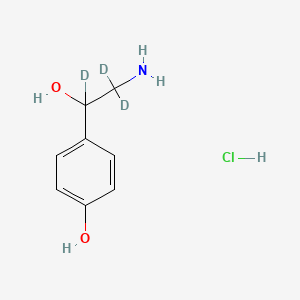
Glufosinate-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glufosinate-d3 Hydrochloride is a deuterium labeled compound . It is intended for use as an internal standard for the quantification of glufosinate . Glufosinate is a broad-spectrum herbicide and a racemic mixture of L-phosphinothricin, a phytotoxic compound, and D-phosphinothricin, its inactive enantiomer .
Molecular Structure Analysis
The molecular formula of this compound is C5H10D3ClNO4P . The molecular weight is 220.61 g/mol . The InChI code is InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; .
Scientific Research Applications
1. Analytical Methodology in Food Safety
Glufosinate-d3 hydrochloride is used as an internal standard in the analytical determination of glufosinate residues in food. Li Yo (2015) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting glufosinate-ammonium residue in vegetables and fruits, employing d3-glufosinate as an internal standard. This method is noted for its sensitivity and accuracy, making it suitable for monitoring glufosinate residue in various foods (Li Yo, 2015).
2. Environmental Monitoring
In environmental studies, this compound plays a critical role in analyzing herbicide presence. Yi Zhang et al. (2020) established a method for determining glyphosate and glufosinate in corn, utilizing multi-walled carbon nanotubes and UHPLC-MS/MS. This method, involving this compound, is characterized by high accuracy and sensitivity, suitable for detecting these herbicides in corn (Zhang et al., 2020).
3. Herbicide Research and Crop Management
This compound is instrumental in researching herbicide action and management in crop production. Takano and Dayan (2020) reviewed glufosinate-ammonium, emphasizing its role as a broad-spectrum herbicide for managing glyphosate-resistant weeds. Their study provides insights into the herbicidal activity, application technology, and environmental behavior of glufosinate, which is pivotal for developing effective crop management strategies (Takano & Dayan, 2020).
4. Toxicological Studies
In toxicology, this compound contributes to understanding the impact of herbicides on health and the environment. Xuan Ma et al. (2022) investigated glufosinate-ammonium's effects on male reproductive toxicity. Their study utilized this compound in a mouse model, revealing alterations in sperm histone modification and embryonic gene expression, offering vital insights into the reproductive toxicity of glufosinate-ammonium (Ma et al., 2022).
Mechanism of Action
Target of Action
Glufosinate-d3 Hydrochloride primarily targets glutamine synthetase (GS) , an enzyme crucial for nitrogen metabolism in plants. GS catalyzes the conversion of glutamate and ammonia to glutamine, a vital process for nitrogen assimilation and detoxification of ammonia .
Mode of Action
this compound acts as an irreversible inhibitor of GS. By binding to the active site of GS, it prevents the enzyme from catalyzing the formation of glutamine. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism . Additionally, the inhibition of GS triggers the production of reactive oxygen species (ROS), which causes oxidative stress and cellular damage .
Biochemical Pathways
The inhibition of GS by this compound affects several biochemical pathways:
- Photorespiration: The disruption of GS affects the photorespiration pathway, leading to the accumulation of glycolate and glyoxylate .
- Oxidative Stress Pathways: The production of ROS leads to lipid peroxidation and damage to cellular membranes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
- Oxidative Stress: The production of ROS causes oxidative damage to lipids, proteins, and DNA, leading to cell death .
- Growth Inhibition: The overall effect is the inhibition of plant growth and eventual plant death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound:
Safety and Hazards
Glufosinate-d3 Hydrochloride is harmful if swallowed or if inhaled. It may cause damage to organs . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
Glufosinate-d3 Hydrochloride is intended for use as an internal standard for the quantification of glufosinate . It is used in research areas such as plant biology, oxidative stress & reactive species, toxicology & xenobiotic metabolism, and environmental toxicology . A new Liberty herbicide with technology that will provide for a 25% reduction in use rate has a targeted launch in 2024 and full launch in 2025, pending registration .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glufosinate-d3 Hydrochloride involves the preparation of Glufosinate-d3 which is then reacted with hydrochloric acid to produce the hydrochloride salt.", "Starting Materials": [ "L-Phosphinothricin-d3", "Methyl chloroformate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reaction of L-Phosphinothricin-d3 with methyl chloroformate and triethylamine to form Glufosinate-d3", "Step 2: Purification of Glufosinate-d3", "Step 3: Reaction of Glufosinate-d3 with hydrochloric acid to form Glufosinate-d3 Hydrochloride", "Step 4: Purification of Glufosinate-d3 Hydrochloride" ] } | |
CAS RN |
1323254-05-2 |
Molecular Formula |
C5H13ClNO4P |
Molecular Weight |
220.604 |
IUPAC Name |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; |
InChI Key |
GCZPTWOGXDBENT-NIIDSAIPSA-N |
SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl |
synonyms |
2-Amino-4-(hydroxymethylphosphinyl)butanoic Acid Hydrochloride; DL-Phosphinothricin Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




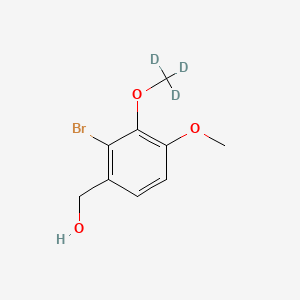
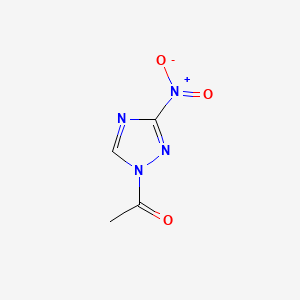
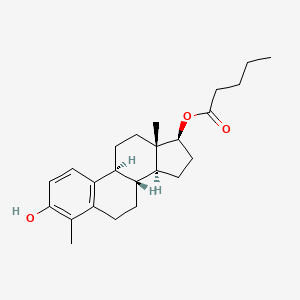
![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)
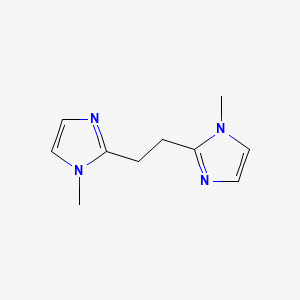

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)


